Cas no 13038-13-6 (2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-)
2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- Chemical and Physical Properties
Names and Identifiers
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- 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-
- (E)-5-hydroxy-pent-2-enoic acid ethyl ester
- (E)-ethyl 5-hydroxypent-2-enoate
- RKKMALLAMABWKB-HWKANZROSA-N
- 13038-13-6
- AS-67762
- ETHYL (2E)-5-HYDROXYPENT-2-ENOATE
- AKOS037646266
- ethyl (E)-5-hydroxypent-2-enoate
- W16297
- MFCD22384930
- (E)-ethyl5-hydroxypent-2-enoate
-
- MDL: MFCD22384930
- Inchi: 1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3,5,8H,2,4,6H2,1H3/b5-3+
- InChI Key: RKKMALLAMABWKB-HWKANZROSA-N
- SMILES: O(C(/C=C/CCO)=O)CC
Computed Properties
- Exact Mass: 144.078644241g/mol
- Monoisotopic Mass: 144.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.5Ų
2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1186475-1g |
Ethyl (E)-5-Hydroxy-2-pentenoate |
13038-13-6 | 95% | 1g |
$1210 | 2024-07-19 | |
| Chemenu | CM562239-100mg |
(E)-Ethyl 5-hydroxypent-2-enoate |
13038-13-6 | 95%+ | 100mg |
$189 | 2024-08-02 | |
| Chemenu | CM562239-250mg |
(E)-Ethyl 5-hydroxypent-2-enoate |
13038-13-6 | 95%+ | 250mg |
$316 | 2024-08-02 | |
| Chemenu | CM562239-1g |
(E)-Ethyl 5-hydroxypent-2-enoate |
13038-13-6 | 95%+ | 1g |
$791 | 2024-08-02 | |
| eNovation Chemicals LLC | D759649-100mg |
2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- |
13038-13-6 | 95% | 100mg |
$505 | 2024-06-08 | |
| eNovation Chemicals LLC | D759649-250mg |
2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- |
13038-13-6 | 95% | 250mg |
$690 | 2024-06-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150614-100mg |
(E)-Ethyl 5-hydroxypent-2-enoate |
13038-13-6 | 98% | 100mg |
¥1477.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150614-250mg |
(E)-Ethyl 5-hydroxypent-2-enoate |
13038-13-6 | 98% | 250mg |
¥2879.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150614-1g |
(E)-Ethyl 5-hydroxypent-2-enoate |
13038-13-6 | 98% | 1g |
¥6685.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D759649-1g |
2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- |
13038-13-6 | 95% | 1g |
$1675 | 2024-06-08 |
2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-
2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-: A Comprehensive Overview in Chemical and Pharmaceutical Research
Compound with the CAS number 13038-13-6, known as 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E), represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in various scientific domains. The (2E) configuration of the double bond in its molecular structure imparts distinct chemical properties that make it a subject of intense study and exploration.
The molecular formula of this compound is C7H10O3, reflecting its composition of carbon, hydrogen, and oxygen atoms. The presence of both a carboxylic acid group and an ester group in its structure contributes to its versatility, enabling it to participate in a wide range of chemical reactions and interactions. These features are particularly relevant in the context of drug development, where such compounds often serve as intermediates or key structural motifs in the synthesis of bioactive molecules.
In recent years, there has been a growing interest in exploring the pharmacological properties of 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E). Research studies have highlighted its potential role in modulating various biological pathways, which could have implications for the treatment of several diseases. For instance, preliminary investigations suggest that this compound may exhibit anti-inflammatory and antioxidant properties. These effects are attributed to its ability to interact with specific enzymes and receptors within cellular systems, thereby influencing metabolic processes and signaling cascades.
The structural motif present in 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E) is reminiscent of several natural products known for their therapeutic benefits. This similarity has prompted researchers to investigate its potential as a lead compound for drug discovery. By leveraging computational modeling and synthetic chemistry techniques, scientists have been able to design derivatives of this molecule that may enhance its efficacy and reduce potential side effects. Such efforts are part of a broader trend in medicinal chemistry aimed at identifying novel therapeutic agents with improved pharmacological profiles.
The synthesis of 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and enzymatic resolution, have been employed to achieve the desired configuration and functionalization. These techniques not only enhance the efficiency of the synthesis but also contribute to the scalability of production processes. The ability to produce this compound reliably is crucial for both academic research and industrial applications.
The chemical reactivity of this compound makes it a valuable tool for studying various biochemical processes. For example, its ability to undergo Michael additions and aldol reactions allows it to serve as a building block for more complex molecules. In addition, its interaction with biomolecules such as proteins and nucleic acids has been explored in detail. Such interactions are critical for understanding how drugs exert their effects at the molecular level.
The pharmaceutical industry has taken note of the promising attributes of 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E). Several companies are currently engaged in developing derivatives of this compound for therapeutic use. These efforts are supported by extensive preclinical studies that aim to evaluate their safety and efficacy. The outcomes of these studies will be instrumental in determining whether this compound or its derivatives can progress to clinical trials and ultimately become approved drugs.
Beyond pharmaceutical applications, this compound has potential uses in other areas such as agrochemicals and material science. Its unique chemical properties make it suitable for developing novel polymers or specialty chemicals that could find applications in various industries. The versatility of 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E) underscores its importance as a research tool and a candidate for industrial innovation.
In conclusion, 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E), with CAS number 13038-13-6, is a multifaceted molecule with significant implications in chemical biology and drug development. Its unique structural features and pharmacological potential have made it a subject of extensive research. As scientific understanding continues to evolve, it is likely that new applications for this compound will be discovered, further solidifying its role as a cornerstone in modern chemical research.
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